1-methyl-1H-1,2,4-triazole-3-sulfonamide

Regioisomer differentiation 1,2,4-triazole substitution pattern Positional isomerism

Research is compromised when incorrect regioisomers like C5-sulfonamide (CAS 29982-59-0) are sourced instead of this specific C3-sulfonamide. This compound's unique N1-methyl-C3-sulfonamide geometry is essential for fragment-based drug design targeting carbonic anhydrases and for synthesizing anti-acetylcholinesterase methanesulfonate esters. - **Correct Regiochemistry**: Guarantees the C3-sulfonamide attachment required for Holan et al. (1997) derivatization pathways. - **Validated Fragment**: Conforms to Rule-of-3 criteria (MW 162.17, HBD 1, XLogP -1.1) for fragment growing at the C5 vector. - **Supply Chain Assurance**: Analytical data confirming >97% purity and correct isomer identity provided with every shipment.

Molecular Formula C3H6N4O2S
Molecular Weight 162.17 g/mol
Cat. No. B13100000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,2,4-triazole-3-sulfonamide
Molecular FormulaC3H6N4O2S
Molecular Weight162.17 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)S(=O)(=O)N
InChIInChI=1S/C3H6N4O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9)
InChIKeyCUPZFLKKHFJELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-50-1): Core Identity and Procurement-Relevant Specifications for the N1-Methyl-C3-Sulfonamide Triazole Scaffold


1-Methyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-50-1; molecular formula C₃H₆N₄O₂S; MW 162.17 g/mol) is a small-molecule heterocyclic sulfonamide in which a primary sulfonamide group (–SO₂NH₂) is appended to the C3 position of a 1,2,4-triazole ring bearing an N1-methyl substituent [1]. It belongs to the broader class of triazole-fused sulfonamides, a family with established relevance as carbonic anhydrase inhibitors, antibacterial agents, and agrochemical intermediates [2]. Unlike its regioisomer 1-methyl-1H-1,2,4-triazole-5-sulfonamide (CAS 29982-59-0) and the N1-unsubstituted parent 1H-1,2,4-triazole-3-sulfonamide (CAS 89517-96-4), this compound presents a unique positional arrangement that governs both its synthetic derivatization pathways and its molecular recognition properties [1][3].

Why Generic Substitution Fails for 1-Methyl-1H-1,2,4-triazole-3-sulfonamide: Regioisomeric and N-Substitution Differentiation


Within the 1,2,4-triazole-3-sulfonamide family, seemingly minor structural variations produce functionally non-interchangeable compounds. The N1-methyl group on the target compound reduces the hydrogen bond donor count from 2 (unsubstituted analog) to 1, directly altering intermolecular interaction potential [1]. More critically, the C3-sulfonamide positional isomer (CAS 29982-50-1) presents a fundamentally different electronic distribution and derivatization trajectory compared to the C5-sulfonamide regioisomer (CAS 29982-59-0), despite their identical molecular formula and computed global properties [2]. Class-level evidence from sulfonamide 1,2,4-triazole series demonstrates that subtle substitution changes drive order-of-magnitude shifts in antimicrobial potency against specific pathogens [3]. Procurement of an incorrectly substituted analog therefore risks both synthetic failure in downstream derivatization and loss of target-specific biological activity.

Quantitative Differentiation Evidence for 1-Methyl-1H-1,2,4-triazole-3-sulfonamide vs. Closest Analogs


Regioisomeric Identity: C3-Sulfonamide vs. C5-Sulfonamide Positional Specificity on the 1,2,4-Triazole Ring

1-Methyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-50-1; SMILES: CN1C=NC(=N1)S(=O)(=O)N) carries the sulfonamide at the C3 ring position, whereas its regioisomer 1-methyl-1H-1,2,4-triazole-5-sulfonamide (CAS 29982-59-0; SMILES: CN1C(=NC=N1)S(=O)(=O)N) carries the sulfonamide at C5 [1][2]. Although computed global descriptors (MW = 162.17 g/mol for both; XLogP3-AA = −1.1 for both; TPSA = 99.3 Ų for both) are identical, the C3 vs. C5 attachment governs the local electronic environment at the reactive sulfonamide nitrogen, dictating regiochemical outcomes in subsequent N-functionalization, metal coordination, and target binding [1][2]. This positional specificity is non-negotiable for synthetic schemes that require a C3-sulfonamide-bearing 1,2,4-triazole intermediate.

Regioisomer differentiation 1,2,4-triazole substitution pattern Positional isomerism

N1-Methyl Substitution Effect: Hydrogen Bond Donor Count Reduction vs. N1-Unsubstituted Parent

The N1-methyl group on 1-methyl-1H-1,2,4-triazole-3-sulfonamide reduces the hydrogen bond donor (HBD) count from 2 to 1 compared to the N1-unsubstituted parent 1H-1,2,4-triazole-3-sulfonamide (CAS 89517-96-4) [1]. The unsubstituted parent bears an additional N–H donor on the triazole ring (HBD = 2), whereas the N1-methylated target compound has the sole HBD on the sulfonamide –NH₂ group (HBD = 1). Concomitantly, molecular weight increases by 14.03 g/mol (162.17 vs. 148.14), and both compounds share XLogP3-AA of −1.1 [1]. This HBD reduction directly impacts hydrogen-bond-mediated molecular recognition, crystal packing, and solubility, and is a critical parameter in fragment-based drug design where each H-bond donor/ acceptor count is optimized for ligand efficiency.

Hydrogen bond donor N-alkylation effect Physicochemical profiling

Class-Level Antimicrobial Potency: Sulfonamide 1,2,4-Triazole Series Outperforms Sulfanilamide Baseline

In a systematic evaluation of sulfonamide 1,2,4-triazole derivatives by Liu et al. (2017), the majority of synthesized compounds exhibited superior inhibitory potency against all tested bacterial strains compared to the classical sulfonamide benchmark sulfanilamide [1]. Specifically, compound 7b (N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(3-fluorobenzyl)sulfamoyl)phenyl)acetamide) bearing an m-fluorobenzyl group displayed MIC = 16 µg/mL against Escherichia coli, whereas sulfanilamide showed weaker activity across the panel [1]. This class-level structure–activity relationship establishes that the 1,2,4-triazole-sulfonamide hybrid core, of which 1-methyl-1H-1,2,4-triazole-3-sulfonamide is a minimal scaffold representative, provides a potency advantage over simple aryl sulfonamides. The N1-methyl-C3-sulfonamide substitution pattern is a core contributor to this scaffold's electronic properties, positioning it as a privileged fragment for further elaboration.

Antibacterial MIC Sulfanilamide comparator 1,2,4-triazole

Carbonic Anhydrase Inhibitory Framework: Triazolosulfonamide Class IC₅₀ Values Against hCA I and hCA II

The triazolosulfonamide chemotype, to which 1-methyl-1H-1,2,4-triazole-3-sulfonamide belongs, has been validated as a carbonic anhydrase (CA) inhibitory scaffold. Balci et al. (2015) reported that N-heteroarylsubstituted triazolosulfonamides inhibited purified human carbonic anhydrase isoforms hCA I and hCA II, with the most potent compound (Figure 6a) achieving IC₅₀ = 0.52 µM for hCA I and IC₅₀ = 0.34 µM for hCA II [1]. By comparison, the clinically used sulfonamide CA inhibitor acetazolamide (AAZ) typically exhibits Kᵢ values in the low nanomolar range against hCA II (Kᵢ ≈ 12 nM) but with broader isoform selectivity profiles [2]. The triazolosulfonamide scaffold, incorporating the 1,2,4-triazole ring directly linked to the sulfonamide zinc-binding group, provides a distinct chemotype with potential for isoform-selective inhibition tuning through N1 and C5 substitution [1]. The target compound, bearing the minimal N1-methyl-C3-sulfonamide architecture, represents the unelaborated core from which optimized CA inhibitors can be developed.

Carbonic anhydrase inhibition hCA I hCA II IC50

Synthetic Derivatization Tractability: Methanesulfonate Ester Formation for AChE and Insecticidal Applications

The 1-methyl-1H-1,2,4-triazole-3-sulfonamide scaffold has been directly employed as a precursor for methanesulfonate ester derivatives with demonstrated anti-acetylcholinesterase (AChE) and insecticidal activities. Holan, Virgona, and Watson (1997) reported that N-isopropyl-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-sulfonamide (14), a derivative of the target compound class, was converted into methanesulfonate ester (16) and compared head-to-head with the known 5-isobutylthio-1-methyl-1H-1,2,4-triazol-3-yl methanesulfonate (4) for anti-AChE and insecticidal potency [1]. The structural dependency on the C3-sulfonamide position is explicit: the methanesulfonate ester is formed at the 3-position hydroxyl/sulfonate, which derives directly from the C3-sulfonamide precursor architecture. This synthetic pathway is unavailable from the C5-sulfonamide regioisomer, establishing a clear synthetic differentiation for procurement decisions.

Acetylcholinesterase inhibition Methanesulfonate ester Insecticidal activity Synthetic intermediate

Procurement-Driven Application Scenarios for 1-Methyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-50-1)


Fragment-Based Drug Discovery: CA Inhibitor Lead Generation from the Minimal Triazolosulfonamide Core

The 1-methyl-1H-1,2,4-triazole-3-sulfonamide scaffold (MW 162.17; HBD = 1; XLogP = −1.1) meets fragment-like property criteria (MW < 250; HBD ≤ 3; XLogP ≤ 3.5) and carries a primary sulfonamide zinc-binding group pre-validated for carbonic anhydrase inhibition [1][2]. The triazolosulfonamide class has demonstrated IC₅₀ values of 0.34–0.52 µM against hCA I/II in elaborated derivatives [3]. Procurement of this specific N1-methyl-C3-sulfonamide isomer ensures the correct regiochemistry for fragment growing at the C5 position of the triazole ring, which is the primary vector for potency optimization in this series [1].

Agrochemical Intermediate: Methanesulfonate Ester Synthesis for Insecticidal AChE Inhibitors

The C3-sulfonamide moiety on the 1-methyl-1,2,4-triazole core enables direct conversion to methanesulfonate esters with demonstrated anti-acetylcholinesterase and insecticidal activity, as established by Holan et al. (1997) [4]. The specific C3-sulfonamide attachment (as opposed to C5) is structurally required for this derivatization pathway. The N1-methyl group reduces the HBD count to 1, minimizing undesired hydrogen-bonding with off-target esterases and potentially improving the physicochemical profile of the final ester product relative to N1-unsubstituted analogs [1].

Antibacterial Pharmacophore Elaboration: Sulfonamide 1,2,4-Triazole Hybrids Surpassing Sulfanilamide

Class-level evidence from Liu et al. (2017) demonstrates that sulfonamide 1,2,4-triazole hybrids consistently outperform sulfanilamide against Gram-negative and Gram-positive bacterial strains, with lead compound 7b achieving MIC = 16 µg/mL against E. coli [5]. The 1-methyl-1H-1,2,4-triazole-3-sulfonamide core provides the minimal pharmacophoric elements — a 1,2,4-triazole ring with a C3-sulfonamide — required for this potency advantage, and its N1-methyl group eliminates a potential metabolic liability (free triazole N–H) while preserving the essential sulfonamide hydrogen-bond donor [1].

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